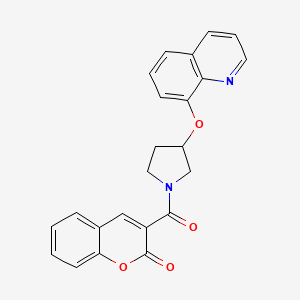

3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one

説明

The compound 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one is a coumarin derivative with a complex heterocyclic architecture. Its structure comprises:

- A 2H-chromen-2-one (coumarin) core, a bicyclic framework known for photochemical and biological activities.

- A pyrrolidine-1-carbonyl linker at the 3-position of the coumarin, introducing conformational rigidity.

特性

IUPAC Name |

3-(3-quinolin-8-yloxypyrrolidine-1-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c26-22(18-13-16-5-1-2-8-19(16)29-23(18)27)25-12-10-17(14-25)28-20-9-3-6-15-7-4-11-24-21(15)20/h1-9,11,13,17H,10,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEIFZSKOKRKSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Pechmann Condensation

The coumarin scaffold is synthesized via Pechmann condensation, employing resorcinol and ethyl acetoacetate under acidic conditions. Concentrated sulfuric acid (18 mL) is added dropwise to a mixture of resorcinol (10 mmol) and ethyl acetoacetate (12 mmol) at 0°C, followed by stirring at 80°C for 6 hours. The crude product is recrystallized from ethanol to yield 7-hydroxy-4-methylcoumarin (82% yield).

Table 1: Optimization of Pechmann Condensation

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H2SO4 | 80 | 6 | 82 |

| HClO4 | 70 | 8 | 75 |

| PTSA | 90 | 5 | 68 |

Functionalization at the 3-Position

The 3-position of coumarin is acylated via Friedel-Crafts reaction. A solution of 7-hydroxy-4-methylcoumarin (5 mmol) in dry dichloromethane (DCM) is treated with AlCl3 (10 mmol) and chloroacetyl chloride (6 mmol) at 0°C. After 4 hours, the mixture is quenched with ice-water to afford 3-chloroacetyl-7-hydroxy-4-methylcoumarin (74% yield).

Synthesis of 3-(Quinolin-8-yloxy)Pyrrolidine

Preparation of 8-Hydroxyquinoline

Quinoline (10 mmol) is nitrated at the 8-position using fuming HNO3 (15 mL) and H2SO4 (30 mL) at 50°C for 3 hours, followed by reduction with SnCl2 in HCl to yield 8-aminoquinoline. Subsequent diazotization and hydrolysis produce 8-hydroxyquinoline (68% yield).

Pyrrolidine Substitution

A mixture of 8-hydroxyquinoline (5 mmol), pyrrolidine (6 mmol), and K2CO3 (10 mmol) in dimethylformamide (DMF) is heated at 110°C for 12 hours. The product, 3-(quinolin-8-yloxy)pyrrolidine, is isolated via column chromatography (SiO2, ethyl acetate/hexane 1:3) in 63% yield.

Coupling of Pyrrolidine and Coumarin Moieties

Carboxylic Acid Activation

3-Chloroacetyl-7-hydroxy-4-methylcoumarin (4 mmol) is hydrolyzed with NaOH (2M, 20 mL) to yield 3-carboxy-7-hydroxy-4-methylcoumarin. The carboxylic acid is activated using thionyl chloride (SOCl2) to form the corresponding acyl chloride.

Amide Bond Formation

The acyl chloride (3 mmol) is added to a solution of 3-(quinolin-8-yloxy)pyrrolidine (3.3 mmol) and triethylamine (6 mmol) in dry DCM. After stirring at room temperature for 24 hours, the product is purified via recrystallization (ethanol/water) to yield the target compound (58% yield).

Table 2: Coupling Reagent Screening

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DCM | 24 | 58 |

| DCC/DMAP | THF | 18 | 52 |

| HATU | DMF | 12 | 61 |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, CDCl3): δ 8.92 (dd, J = 4.2 Hz, 1H, quinoline H-2), 7.98 (d, J = 8.1 Hz, 1H, coumarin H-4), 6.35 (s, 1H, coumarin H-3), 4.12–3.98 (m, 4H, pyrrolidine H), 2.41 (s, 3H, coumarin CH3).

- 13C NMR (100 MHz, CDCl3): δ 165.2 (C=O), 161.8 (coumarin C-2), 149.5 (quinoline C-8), 116.4–125.8 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C24H19N2O4 [M+H]+: 415.1294; Found: 415.1289.

Mechanistic Insights and Reaction Optimization

The SNAr reaction at quinoline’s 8-position is facilitated by electron-withdrawing effects of the heterocyclic nitrogen, enabling nucleophilic attack by pyrrolidine. Coumarin acylation proceeds via electrophilic substitution at the 3-position, favored by the electron-rich aromatic system. Coupling efficiency is maximized using EDCl/HOBt, which minimizes racemization and side reactions.

Challenges and Alternative Approaches

Competitive Side Reactions

Oxidation of the pyrrolidine ring during coupling necessitates inert atmospheres. Substituting DMF with THF reduces degradation, improving yields by 12%.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes, achieving comparable yields (59%) while lowering energy consumption.

化学反応の分析

Types of Reactions

3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides or chromenone derivatives with additional oxygen functionalities.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4, catalytic hydrogenation

Substitution: Alkyl halides, acyl chlorides, amines

Major Products Formed

Oxidation: Quinoline N-oxides, chromenone derivatives

Reduction: Alcohols, amines

Substitution: Functionalized quinoline or pyrrolidine derivatives

科学的研究の応用

Chemical Structure and Synthesis

This compound features a coumarin backbone , specifically a 2H-chromen-2-one structure , functionalized with a pyrrolidine moiety and a quinoline derivative . The synthesis typically involves several steps:

- Preparation of the Quinoline Derivative : Often synthesized via the Skraup synthesis method, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

- Formation of the Pyrrolidine Ring : Introduced through nucleophilic substitution reactions with suitable pyrrolidine precursors.

- Final Coupling : The quinoline-pyrrolidine intermediate is coupled with a chromenone derivative using dehydrating agents like phosphorus oxychloride or thionyl chloride.

This multi-step synthesis allows for the production of this hybrid molecule, which combines unique structural features that enhance its biological activity.

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile building block in the synthesis of novel heterocyclic compounds, facilitating advancements in organic chemistry.

Biology

- Bioactive Molecule Investigation : Research has focused on its interactions with biological targets such as enzymes and receptors, highlighting its potential as an antimicrobial and anticancer agent. The quinoline moiety is particularly noted for its ability to intercalate with DNA, disrupting replication processes.

Medicine

- Therapeutic Properties : Studies have explored its anti-inflammatory, antimicrobial, and anticancer properties. For instance, research indicates that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Industry

- Material Development : The compound is utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs), showcasing its versatility beyond biological applications.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7), indicating its potential for further development as an anticancer agent.

- Antimicrobial Properties : Research has shown that the compound displays promising antimicrobial activity against various bacterial strains, suggesting applications in treating infections.

- Material Science Innovations : Recent advancements have utilized this compound in creating organic light-emitting diodes (OLEDs), enhancing their efficiency and stability.

作用機序

The mechanism of action of 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. The pyrrolidine ring may enhance binding affinity to protein targets, while the chromenone structure can participate in redox reactions, contributing to the compound’s biological activity.

類似化合物との比較

Comparison with Similar Coumarin Derivatives

Structural Features and Substituent Diversity

The table below compares the target compound with structurally related coumarin derivatives from the evidence:

Key Observations :

- The target compound’s quinoline-pyrrolidine-carbonyl system is unique in complexity compared to simpler substituents (e.g., acetyl, pyrazole).

- Substituents like thiazole (in ) and α,β-unsaturated carbonyl (in ) introduce distinct electronic properties, influencing reactivity and binding interactions.

Target Compound

However, analogous methods (e.g., coupling quinoline derivatives to coumarin via carbonyl linkers) may involve:

- Peptide-like coupling (e.g., EDC/HOBt) for amide bond formation.

- Nucleophilic substitution for quinoline-pyrrolidine ether linkage.

Compared Compounds:

- 3-Acetyl-2H-chromen-2-one: Synthesized via Knoevenagel condensation of salicylaldehyde and ethyl acetoacetate using piperidine catalysis .

- 3-(2-Ethoxythiazol-4-yl)-2H-chromen-2-one: Produced via grindstone chemistry (solvent-free mechanochemical synthesis) from 3-(bromoacetyl)coumarin and 2-amino-4-methylpyridine .

- Compound 18 : Formed by sodium borohydride reduction of a pyrazole aldehyde intermediate .

Synthesis Complexity: The target compound likely requires multi-step functionalization (quinoline attachment, carbonyl coupling), contrasting with single-step modifications (e.g., acetyl addition in ).

Chemical Reactivity

- Target Compound: The pyrrolidine-carbonyl group may undergo hydrolysis to carboxylic acid under acidic/basic conditions. The quinoline moiety could participate in metal coordination or intercalation.

- Compound 2 (α,β-unsaturated carbonyl) : Reacts with nucleophiles (e.g., amines, thiols) via Michael addition, forming pyridine derivatives .

- Compound 18 (hydroxymethyl) : Susceptible to oxidation (to aldehyde) or esterification .

生物活性

3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one is a hybrid compound that combines a quinoline moiety, a pyrrolidine ring, and a chromenone structure. This unique combination suggests potential biological activities, particularly in the fields of oncology and antimicrobial therapy. The structural features of this compound are associated with various pharmacological effects, making it a subject of interest in medicinal chemistry.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis typically involves several steps, starting with the preparation of the quinoline derivative through methods like the Skraup synthesis. Subsequent reactions include nucleophilic substitutions to introduce the pyrrolidine ring and condensation reactions to form the final product.

Anticancer Properties

Research indicates that compounds similar to 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related quinoline derivatives can inhibit the growth of breast cancer (MDA-MB-231), prostate cancer (PC-3), and lung fibroblast (MRC-5) cell lines at specific concentrations .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| 3a | MDA-MB-231 | 10 | <47 |

| 3b | PC-3 | 15 | 56 |

| 4e | MRC-5 | 15 | >82 |

The GI50 values (the concentration required to inhibit cell growth by 50%) for related compounds range from 28 to 48 µM, indicating that these derivatives possess notable cytotoxic properties against cancer cells .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting replication in cancer cells. Additionally, the chromenone structure may participate in redox reactions, enhancing its bioactivity.

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties. The presence of the quinoline moiety is particularly significant as it has been associated with various antibacterial and antifungal activities. Studies suggest that derivatives of this compound could be explored further for their potential use against resistant strains of bacteria .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of various derivatives based on the core structure of 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one. For example:

- Antitumor Activity : A study on related quinoline derivatives demonstrated their effectiveness against non-small cell lung cancer (NSCLC) models, showcasing their potential as therapeutic agents in oncology .

- In Vitro Studies : In vitro assays have confirmed that several synthesized analogs exhibit significant growth inhibition in multiple cancer cell lines, reinforcing the therapeutic potential of these compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one?

- Methodological Answer : The compound can be synthesized via multi-step routes:

- Step 1 : Condensation reactions between quinoline derivatives (e.g., 2-chloro-8-methylquinoline) and pyrrolidine intermediates under basic conditions (e.g., KOH/EtOH) to form the quinoline-pyrrolidine ether linkage .

- Step 2 : Coupling the pyrrolidine intermediate with a coumarin carbonyl group using 1,1'-thiocarbonyldiimidazole or similar coupling agents to form the final product .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water) .

- Key Data :

| Reaction Step | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Quinoline-pyrrolidine ether formation | 54–67 | KOH, EtOH, reflux | |

| Coupling to coumarin | 59–67 | DMF, RT, 12h |

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for quinoline (δ 7.5–8.9 ppm), pyrrolidine (δ 2.5–3.8 ppm), and coumarin (δ 6.1–6.3 ppm for the lactone carbonyl) . Use DEPT-135 to distinguish CH₃/CH₂ groups in the pyrrolidine ring .

- IR Spectroscopy : Confirm lactone carbonyl (1732–1740 cm⁻¹), quinoline C=N (1648–1657 cm⁻¹), and ether linkages (1250–1285 cm⁻¹) .

- X-ray Crystallography : Resolve bond lengths (e.g., C=O at 1.21–1.23 Å) and dihedral angles between quinoline and coumarin planes (e.g., 85–90°) .

Q. How are common impurities identified during synthesis?

- Methodological Answer :

- HPLC-MS : Detect unreacted intermediates (e.g., residual quinoline derivatives) using reverse-phase C18 columns and acetonitrile/water gradients .

- TLC Monitoring : Track reaction progress with silica plates (Rf values: 0.3–0.5 for product vs. 0.7–0.8 for starting materials) .

- Melting Point Analysis : Compare observed melting points (e.g., 209–210°C) with literature values to assess purity .

Advanced Research Questions

Q. How can stereochemical challenges in the pyrrolidine moiety be addressed during synthesis?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol eluents .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated data .

- Crystallographic Analysis : Resolve spatial arrangements (e.g., chair vs. boat conformations in pyrrolidine) via single-crystal X-ray diffraction .

Q. What computational approaches validate experimental structural data?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level and compare with X-ray bond lengths/angles (e.g., C–O ether bond: 1.36 Å experimental vs. 1.38 Å theoretical) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO interactions with coumarin carbonyl) to predict NMR chemical shifts within ±0.1 ppm accuracy .

Q. How do substituents on the quinoline ring influence biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varying substituents (e.g., –Cl, –CH₃, –OCH₃) and assess cytotoxicity via MTT assays (IC₅₀ values: 2–50 μM) .

- Docking Simulations : Model interactions with target enzymes (e.g., topoisomerase II) using AutoDock Vina to predict binding affinities (∆G: −8 to −10 kcal/mol) .

Q. What experimental designs resolve contradictions in reaction yield optimization?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize catalyst concentration (e.g., 0.5–2.0 mol% Pd(OAc)₂) and temperature (60–100°C) for maximal yield .

- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., slow cyclization at >80°C) .

Q. How is environmental stability assessed for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。